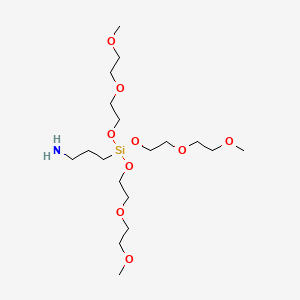

3-AMINOPROPYLTRIS(METHOXYETHOXYETHOXY)SILANE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[tris[2-(2-methoxyethoxy)ethoxy]silyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H41NO9Si/c1-20-6-9-23-12-15-26-29(18-4-5-19,27-16-13-24-10-7-21-2)28-17-14-25-11-8-22-3/h4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJURIXUDYDHOMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCO[Si](CCCN)(OCCOCCOC)OCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H41NO9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236738 | |

| Record name | 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87994-64-7, 87794-64-7 | |

| Record name | 4,4-Bis[2-(2-methoxyethoxy)ethoxy]-5,8,11-trioxa-4-siladodecan-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87994-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087994647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9-Bis(2-(2-methoxyethoxy)ethoxy)-2,5,8-trioxa-9-siladodecan-12-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-bis[2-(2-methoxyethoxy)ethoxy]-2,5,8-trioxa-9-siladodecan-12-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Aminopropyltris(methoxyethoxyethoxy)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-Bis[2-(2-methoxyethoxy)ethoxy]-5,8,11-trioxa-4-siladodecan-1-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV7UDZ5MQK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-aminopropyltris(methoxyethoxyethoxy)silane safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-aminopropyltris(methoxyethoxyethoxy)silane

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the safety and handling protocols for this compound (CAS No. 87994-64-7). It is intended for researchers, scientists, and drug development professionals who may utilize this versatile organosilane in their work. The guidance herein is synthesized from established safety data and field-proven best practices to ensure the protection of personnel and the integrity of experimental outcomes.

Introduction: Understanding the Compound

This compound is a unique organosilane notable for its complex structure, featuring a primary amine and hydrolyzable methoxyethoxyethoxy groups. This dual functionality makes it a valuable chemical intermediate and surface modifier in various applications. However, its chemical properties also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond simple procedural lists to explain the causality behind each recommendation, fostering a proactive safety culture grounded in scientific principles.

Hazard Identification and Risk Profile

A foundational aspect of safe handling is a complete understanding of the compound's intrinsic hazards. This compound is classified with several key risks that dictate all subsequent handling, storage, and emergency procedures.

GHS Classification Summary

| Hazard Class | GHS Category | Hazard Statement | Source |

| Flammable Liquids | Category 4 | H227: Combustible liquid | [1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |

Chemical Reactivity and Associated Hazards

-

Hydrolysis: This silane reacts with water and moisture.[1][2] This reaction is not violent but can produce organic acid vapors and may alter the product's integrity. This reactivity is the primary reason for mandating storage in tightly sealed containers and avoiding contact with moisture.

-

Thermal Decomposition: As a combustible liquid, it must be kept away from heat, sparks, and open flames.[1][2] When exposed to fire or high temperatures, it can emit irritating fumes and organic acid vapors.[1][2]

-

Incompatibilities: The compound is incompatible with strong acids, alcohols, oxidizing agents, and peroxides.[1][2] Contact with these substances can lead to vigorous reactions and should be strictly avoided.

Toxicological Profile

The primary routes of exposure are inhalation, skin contact, and eye contact.

-

Eye Contact: Causes serious eye irritation, which can result in significant discomfort and potential damage if not addressed immediately.[1][2]

-

Skin Contact: Causes skin irritation upon direct contact.[1][2] Prolonged or repeated exposure should be avoided.

-

Inhalation: Inhaling mist or vapor may cause irritation to the respiratory tract.[1][2]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The core of safe handling lies in minimizing exposure. This is achieved through a combination of engineering controls and appropriate PPE. The choice of these measures should be dictated by a thorough risk assessment of the specific procedure being undertaken.

Engineering Controls

-

Ventilation: All work with this chemical should be conducted in a well-ventilated area. A laboratory fume hood or local exhaust ventilation is essential to prevent the accumulation of vapors.[1][2]

-

Safety Stations: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1][2]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully. The following are mandatory when handling this compound:

-

Hand Protection: Wear neoprene or nitrile rubber gloves.[1] These materials provide adequate resistance to the chemical. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

-

Eye and Face Protection: Chemical safety goggles are required.[1] Contact lenses should not be worn when handling this substance, as they can trap the chemical against the eye.[1] A face shield may be necessary for procedures with a high risk of splashing.

-

Skin and Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified combination organic vapor/amine gas (brown cartridge) respirator is recommended.[1][2]

The following diagram illustrates the logical workflow for selecting and using PPE.

Caption: Diagram 2: Chemical Handling & Storage Workflow.

Waste Disposal

-

All waste material must be disposed of in accordance with local, state, and federal regulations.

-

Dispose of contents and container to a licensed waste disposal facility. [1][2]* Crucially, do not dispose of this chemical into the sewer system. [1][2]It may be hazardous to the environment. [1]

Emergency Response Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work with the compound.

First Aid Measures

Immediate action is critical in the event of an exposure.

| Exposure Route | First Aid Protocol | Source |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][2] |

| Skin Contact | Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water. Get medical advice/attention if irritation occurs or persists. | [1][2] |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice. | [1][2] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice/attention. | [1][2] |

Spill and Leak Response

In the event of a spill, the priority is to ensure personnel safety and contain the material.

-

Evacuate: Evacuate all non-essential personnel from the immediate area. [1][2]2. Isolate: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces). [1][2]3. Ventilate: Ensure the area is well-ventilated.

-

Protect: Responders must wear the appropriate PPE as described in Section 3.2. [1][2]5. Contain: Use dikes or inert absorbent materials (e.g., sand, vermiculite) to contain the spill and prevent it from entering sewers or waterways. [1][2]6. Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal. [1][2]

Caption: Diagram 3: Spill Response Decision Tree.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical extinguishers. [1][2]Do not use a straight stream of water. [1][2]* Protective Equipment: Firefighters must wear proper protective equipment, including self-contained breathing apparatus (SCBA), and avoid all skin and eye contact. [1][2]* Specific Hazards: The material is a combustible liquid. Exposure to fire may produce irritating fumes and organic acid vapors. [1][2]Use a water spray to cool fire-exposed containers. [1][2]

Conclusion

This compound is a valuable reagent when handled with the respect its chemical properties demand. By integrating the principles of hazard awareness, engineering controls, correct PPE usage, and standardized procedures, researchers can mitigate the risks effectively. This guide serves as a foundational document; it must be supplemented by site-specific risk assessments and continuous safety training.

References

-

This compound, 95% - Safety Data Sheet. (2015-09-10). Gelest, Inc. Link

-

sia0614.0 - this compound, 95% - Safety Data Sheet. Amazon S3. Link

-

sia0620.0 - 3-aminopropyltris(trimethylsiloxy)silane, 95% - Safety Data Sheet. (2014-12-17). Gelest, Inc. Link

-

Safety Data Sheet. (2014-03-28). Sigma-Aldrich. Link

-

This compound Safety Data Sheets. Echemi. Link

-

Material Safety Data Sheet. (2012-05-08). Sigma-Aldrich. Link

-

Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. 3M. Link

-

SAFETY DATA SHEET. (2025-08-14). Sigma-Aldrich. Link

-

Aminopropyltrimethoxysilane. PubChem. Link

-

3-aminopropyl triethoxysilane, 919-30-2. The Good Scents Company. Link

-

CAS 87794-64-7 this compound. Alfa Chemistry. Link

-

SAFETY DATA SHEET. (2009-09-26). Fisher Scientific. Link

-

SAFETY DATA SHEET. (2021-06-09). Aldrich. Link

Sources

A Comprehensive Technical Guide to the Solubility of 3-aminopropyltris(methoxyethoxyethoxy)silane in Organic Solvents

Abstract: This technical guide provides an in-depth analysis of the solubility characteristics of 3-aminopropyltris(methoxyethoxyethoxy)silane (APTMES). Rather than presenting a simple list of solubilities, this document delves into the core chemical principles governing its behavior in various organic solvent systems. We will explore the interplay between the molecule's unique trifunctional structure—a primary amine, a central silicon atom, and three hydrolyzable methoxyethoxyethoxy groups—and how this dictates its solubility and reactivity. This guide is intended for researchers, chemists, and formulation scientists who utilize APTMES as a coupling agent, surface modifier, or chemical intermediate and require a fundamental understanding of its solvent compatibility.

Introduction to this compound (APTMES)

This compound, with the chemical formula C18H41NO9Si, is an organofunctional silane distinguished by its long, flexible side chains.[1][2] These chains, composed of repeating methoxyethoxyethoxy units, impart a unique set of properties compared to more common short-chain alkoxysilanes like APTES ((3-Aminopropyl)triethoxysilane). The molecule's structure consists of a central silicon atom bonded to a functional aminopropyl group and three hydrolyzable tris(methoxyethoxyethoxy) groups. This dual functionality allows it to act as a molecular bridge between inorganic substrates (like glass, metals, and silica) and organic polymers, making it a valuable coupling agent and adhesion promoter in advanced materials.[3] Understanding its solubility is paramount for its effective application, as the choice of solvent dictates solution stability, reaction kinetics, and the quality of surface functionalization.

The Duality of Solubility: Physical Dissolution vs. Chemical Reaction

The most critical concept when discussing the "solubility" of APTMES is understanding that it does not behave as a simple solute in all solvents. The Si-O-C bonds in the methoxyethoxyethoxy groups are susceptible to hydrolysis. This reactivity is the key to its function but also complicates its solubility profile.

-

Inert Solvents (Aprotic): In dry, aprotic solvents (e.g., toluene, THF, hexane), APTMES undergoes true physical dissolution, forming a homogenous solution.

-

Protic Solvents (Alcohols, Water): In protic solvents, particularly in the presence of moisture, the dissolution process is accompanied by a chemical reaction. The silane's alkoxy groups hydrolyze to form silanols (Si-OH). These silanols are highly reactive and can condense with each other to form siloxane oligomers (Si-O-Si) or bond to hydroxyl-bearing surfaces. Safety Data Sheets explicitly state that APTMES reacts with water and is incompatible with alcohols and acids.[1][4] Therefore, in these solvents, one is not working with a stable solution of the monomeric silane but rather a dynamic, reacting system.

Factors Governing Physical Solubility

The physical solubility of APTMES in inert solvents can be predicted by analyzing its molecular structure based on the principle of "like dissolves like."[5][6]

-

Polarity: The molecule possesses both polar and non-polar characteristics. The long ethylene glycol-like chains and the terminal primary amine group (-NH2) are highly polar, capable of hydrogen bonding and dipole-dipole interactions. This suggests strong solubility in polar aprotic solvents.

-

Non-Polar Character: The propyl chain and the overall hydrocarbon backbone contribute some non-polar character, allowing for some miscibility with less polar solvents like toluene. However, its highly polar nature, conferred by nine ether oxygen atoms and a terminal amine, dominates its profile.

Qualitative Solubility Profile of APTMES

Based on the principles of chemical reactivity and structural polarity, the following profile can be established. This table summarizes the expected behavior of APTMES in various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Behavior | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Soluble with Reaction | The polar nature of the solvent readily solvates the polar functional groups of APTMES. However, the protic nature induces rapid hydrolysis of the Si-OR groups, leading to an unstable, reactive solution. Incompatibility with alcohols is noted in safety documentation.[1][4] |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Acetonitrile | Highly Soluble / Miscible | These solvents share a similar high polarity with APTMES's ether chains and amine group, leading to strong intermolecular forces and excellent solubility. The absence of acidic protons ensures the silane remains largely unreacted if the solvent is anhydrous. |

| Non-Polar Aromatic | Toluene, Xylene | Soluble / Miscible | While less polar than APTMES, the large, polarizable electron cloud of the aromatic ring allows for sufficient interaction. Similar silanes are known to be soluble in aromatic hydrocarbons.[7] Anhydrous conditions are crucial to prevent hydrolysis from trace moisture.[8] |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Poorly Soluble / Immiscible | The significant mismatch in polarity between the highly polar APTMES and non-polar aliphatic solvents results in weak intermolecular forces, leading to poor solubility. |

Experimental Determination of Solubility and Miscibility

To validate the predicted solubility in a novel solvent system, the following self-validating protocol should be employed in a controlled laboratory setting.

Mandatory Safety Precautions

APTMES is classified as a combustible liquid that causes serious eye and skin irritation.[1][4] Always handle this chemical inside a fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, chemical goggles, and a lab coat.[1]

Step-by-Step Protocol

-

Preparation: Dispense 5.0 mL of the anhydrous test solvent into a clean, dry 10 mL glass vial equipped with a magnetic stir bar. Ensure the vial is sealed with a cap to minimize atmospheric moisture ingress.

-

Initial Addition: Using a calibrated micropipette, add 100 µL of APTMES to the solvent. Reseal the vial immediately.

-

Observation at Room Temperature: Stir the mixture at a constant rate (e.g., 300 RPM) for 5 minutes. Observe the solution against a contrasting background.

-

Miscible: The solution remains clear and homogenous, with no visible phase separation, cloudiness, or droplets.

-

Immiscible/Insoluble: The APTMES forms a separate layer, distinct droplets, or the solution becomes cloudy (emulsion).

-

-

Incremental Additions: If the initial amount dissolves completely, continue adding APTMES in 100 µL increments, followed by 5 minutes of stirring and observation after each addition.

-

Defining the Endpoint: Continue additions until phase separation or persistent cloudiness is observed. The total volume of APTMES added before this point can be used to calculate an approximate solubility. For full miscibility, the components will not separate even at a 1:1 volume ratio.

-

Documentation: Record the solvent used, the total volume of APTMES added, the final observation (miscible, partially soluble, immiscible), and the ambient temperature.

Visualizing the Workflow

The following diagram illustrates the decision-making process for the experimental determination of APTMES miscibility.

Caption: A flowchart of the step-by-step protocol for determining APTMES solubility.

Visualizing the Factors Influencing Solubility

The solubility and reactivity of APTMES are governed by a balance of its structural features and the properties of the solvent. This relationship is summarized in the diagram below.

Caption: Key molecular and solvent properties that dictate APTMES solubility.

Conclusion

The solubility of this compound is a complex topic that transcends simple physical dissolution. Its behavior is dictated by a combination of its high polarity and the chemical reactivity of its silane core. It is highly soluble in polar aprotic and aromatic solvents, where it can form stable solutions under anhydrous conditions. In contrast, its interaction with protic solvents like alcohols and water is dominated by hydrolysis and condensation reactions, making these systems dynamic and unstable. For any application, from surface functionalization to polymer synthesis, a careful selection of a dry, inert solvent is critical to controlling the reaction and achieving desired outcomes. The experimental protocol provided herein offers a reliable method for verifying its compatibility with any new solvent system.

References

-

Title: Safety Data Sheet: this compound, 95% Source: Gelest, Inc. URL: [Link]

-

Title: 3-AMINOPROPYLTRIETHOXYSILANE Source: Ataman Kimya URL: [Link]

-

Title: Silane Coupling Agents Source: Gelest, Inc. URL: [Link]

-

Title: 3-aminopropyltriethoxysilane - Registration Dossier Source: ECHA URL: [Link]

-

Title: Safety Data Sheet: sia0614.0 - this compound, 95% Source: Amazon S3 (Gelest) URL: [Link]

-

Title: Aminopropyltrimethoxysilane | C6H17NO3Si Source: PubChem URL: [Link]

-

Title: Safety Data Sheet: sia0620.0 - 3-aminopropyltris(trimethylsiloxy)silane, 95% Source: Gelest, Inc. URL: [Link]

-

Title: (3-Aminopropyl)triethoxysilane Source: Wikipedia URL: [Link]

-

Title: 3-Aminopropyl Triethoxysilane (APTES) Source: SIOResin URL: [Link]

-

Title: SILANES Source: Gelest, Inc. URL: [Link]

-

Title: What difference does it make in dissolving APTES in ethanol, acetone or toluene? Source: ResearchGate URL: [Link]

-

Title: Organo-Functional Silanes Source: SDC Technologies URL: [Link]

-

Title: AP Chem 3.10-Solubility Source: YouTube URL: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Purification of 3-aminopropyltris(methoxyethoxyethoxy)silane

Foreword: Navigating the Synthesis of a Versatile Silane Coupling Agent

To the researchers, scientists, and drug development professionals delving into the world of functionalized silanes, this guide offers a comprehensive exploration of the synthesis and purification of 3-aminopropyltris(methoxyethoxyethoxy)silane. This molecule, with its unique combination of a reactive primary amine and hydrolyzable methoxyethoxyethoxy groups, serves as a pivotal building block in surface modification, nanoparticle functionalization, and the development of advanced drug delivery systems. Our objective is to provide not just a set of protocols, but a deeper understanding of the chemical principles and practical considerations that underpin the successful production of this high-purity reagent. We will dissect two primary synthetic pathways and elucidate the critical purification strategies required to achieve the stringent quality standards demanded in research and pharmaceutical applications.

Core Synthesis Strategies: A Tale of Two Pathways

The industrial and laboratory-scale synthesis of this compound predominantly follows two well-established routes: the amination of a chloropropyl-functionalized silane and the hydrosilylation of allylamine. The choice between these pathways often hinges on the availability of starting materials, desired purity profile, and scalability.

Pathway A: Amination of 3-chloropropyltris(methoxyethoxyethoxy)silane

This method involves the nucleophilic substitution of the chlorine atom in 3-chloropropyltris(methoxyethoxyethoxy)silane with ammonia. The reaction is typically carried out under pressure and at elevated temperatures to facilitate the displacement of the chloride.

Causality Behind Experimental Choices:

-

Excess Ammonia: A significant molar excess of liquefied ammonia is used not only as a reactant but also as the reaction solvent. This high concentration drives the reaction towards the formation of the primary amine and minimizes the formation of secondary and tertiary amine by-products.

-

Autoclave Reactor: The use of a pressurized reactor is essential to maintain ammonia in its liquid state at the required reaction temperatures (typically 95-100°C) and to ensure efficient reaction kinetics.

-

By-product Removal: The reaction stoichiometrically produces ammonium chloride (NH₄Cl) as a solid precipitate. The effective removal of this salt is a critical step in the purification process.

Experimental Protocol: Amination Route

Materials:

-

3-chloropropyltris(methoxyethoxyethoxy)silane

-

Liquefied ammonia

-

High-pressure autoclave reactor equipped with a stirrer, heating mantle, and pressure gauge

-

Centrifuge or filtration apparatus

-

Vacuum distillation setup

Procedure:

-

Reactor Preparation: The autoclave reactor is first thoroughly dried and purged with an inert gas, such as nitrogen, to eliminate atmospheric moisture which can lead to hydrolysis of the silane. A vacuum is then applied to the reactor (50–150 mmHg).

-

Charging the Reactor: 3-chloropropyltris(methoxyethoxyethoxy)silane is drawn into the evacuated reactor. Subsequently, liquefied ammonia is added in a significant molar excess (e.g., a 1:20 molar ratio of silane to ammonia).

-

Reaction: The reactor is sealed, and the mixture is heated to 95–100°C with continuous stirring. The pressure is maintained within the range of 55–90 kg/cm ² for a duration of 6–10 hours to ensure complete conversion.

-

Ammonia Recovery: Upon completion, the reactor is cooled, and the excess ammonia is carefully vented and recovered by reducing the pressure.

-

By-product Separation: The reaction mixture, now a slurry containing the product and solid ammonium chloride, is discharged. The solid NH₄Cl is separated from the liquid product by centrifugation or filtration.

-

Initial Purification: The resulting mother liquor is the crude this compound.

Pathway B: Hydrosilylation of Allylamine

This elegant one-step synthesis involves the addition of a silicon-hydride bond across the carbon-carbon double bond of allylamine. The reaction is catalyzed by a transition metal complex, most commonly a platinum-based catalyst.

Causality Behind Experimental Choices:

-

Catalyst Selection: Platinum catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are highly effective for hydrosilylation reactions.[1] They facilitate the reaction at relatively low temperatures and with high selectivity for the desired γ-isomer.

-

Regioselectivity: The addition of the silyl group can theoretically occur at either the terminal (γ) or the internal (β) carbon of the allyl group. The choice of catalyst and reaction conditions is crucial to maximize the formation of the desired γ-adduct and minimize the sterically hindered and less reactive β-isomer.[2][3]

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and potential side reactions.

Experimental Protocol: Hydrosilylation Route

Materials:

-

Tris(methoxyethoxyethoxy)silane

-

Allylamine

-

Hydrosilylation catalyst (e.g., Speier's catalyst or Karstedt's catalyst)

-

Anhydrous toluene or xylene (as solvent)

-

Reaction vessel equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet

Procedure:

-

Reactor Setup: A multi-necked flask is assembled, dried, and purged with nitrogen.

-

Reagent Addition: Anhydrous solvent and tris(methoxyethoxyethoxy)silane are added to the flask. The hydrosilylation catalyst is then introduced.

-

Allylamine Addition: Allylamine is added dropwise to the reaction mixture at a controlled rate, often at room temperature or slightly elevated temperatures, to manage the exothermic nature of the reaction.

-

Reaction: After the addition is complete, the mixture is heated to a temperature typically ranging from 60 to 110°C and refluxed for several hours until the reaction is complete, as monitored by techniques like FTIR (disappearance of the Si-H bond) or GC.

-

Solvent Removal: After cooling, the solvent is removed under reduced pressure to yield the crude product.

Purification: The Path to High Purity

The purification of this compound is a critical step to ensure its performance and safety in downstream applications. The primary challenge lies in its high boiling point and susceptibility to hydrolysis.

Fractional Vacuum Distillation

Fractional vacuum distillation is the most effective and widely used method for purifying this aminosilane. By reducing the pressure, the boiling point of the compound is significantly lowered, preventing thermal decomposition.

Principles of Separation:

-

Volatility Differences: This technique separates components of a liquid mixture based on differences in their boiling points. Lower boiling impurities (e.g., residual solvents, unreacted starting materials) are distilled first, followed by the desired product, leaving behind higher boiling residues and any solid impurities.

-

Packed Column: A fractionating column packed with structured packing or random packing (like Raschig rings or saddles) is often used to increase the number of theoretical plates, thereby enhancing the separation efficiency between the product and closely boiling impurities.

Experimental Protocol: Fractional Vacuum Distillation

Apparatus:

-

A round-bottom flask (distillation pot)

-

A packed fractionating column

-

A distillation head with a condenser and a receiver flask

-

A vacuum pump and a vacuum gauge

-

Heating mantle with a stirrer

Procedure:

-

Charging the Still: The crude this compound is charged into the distillation pot. It is crucial to ensure the entire apparatus is dry to prevent hydrolysis.

-

Applying Vacuum: The system is sealed, and the vacuum pump is engaged to reduce the pressure to the desired level (typically in the range of 1-10 mmHg).

-

Heating and Fractionation: The distillation pot is gently heated. The temperature at the distillation head is monitored closely.

-

Fore-run: The first fraction, containing low-boiling impurities, is collected and discarded.

-

Main Fraction: As the temperature stabilizes at the boiling point of the product under the applied vacuum, the main fraction is collected in a clean, dry receiver.

-

Residue: Heating is stopped before the distillation pot runs dry to avoid the concentration and potential decomposition of high-boiling residues.

-

-

Product Handling: The purified product is collected and stored under an inert atmosphere in a tightly sealed container to protect it from moisture.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₈H₄₁NO₉Si | [4] |

| Molecular Weight | 443.6 g/mol | [5] |

| Appearance | Liquid | [4] |

| Purity (Typical) | >95% | [4][6] |

| Flash Point | 68 °C | [5] |

| Density | 1.066 g/mL | [5] |

Quality Control and Analytical Characterization

To ensure the purity and identity of the synthesized this compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment, confirming the presence of the propyl chain, the methoxy and ethoxy groups, and the amine protons.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

²⁹Si NMR: Directly probes the silicon environment, confirming the formation of the desired silane.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups. Key absorbances include N-H stretching of the primary amine, C-H stretching of the alkyl and ether groups, and the strong Si-O-C stretching bands. In the hydrosilylation route, the disappearance of the Si-H stretching band (around 2100-2250 cm⁻¹) is a key indicator of reaction completion.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for assessing purity and identifying volatile impurities. The mass spectrum provides the molecular weight and fragmentation pattern, confirming the structure of the product.[7]

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation.[4][6] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.[4] The compound is reactive with water and moisture, leading to the release of organic acid vapors.[4] Therefore, it must be stored in tightly sealed containers under an inert atmosphere.

Conclusion

The synthesis and purification of this compound, while requiring careful attention to experimental detail, are achievable through well-defined chemical pathways. The choice between the amination and hydrosilylation routes will depend on specific laboratory or industrial capabilities. Regardless of the synthetic method, meticulous purification, primarily through fractional vacuum distillation, is paramount to achieving the high purity required for its diverse applications. This guide provides the fundamental knowledge and practical protocols to empower researchers in the successful production and utilization of this versatile silane coupling agent.

Visualizations

Synthesis Pathways

Caption: Overview of the two primary synthesis pathways for this compound.

Purification Workflow

Caption: General workflow for the purification and quality control of the final product.

References

-

Gelest, Inc. (2015-09-10). This compound, 95% Safety Data Sheet. Retrieved from [Link]

- Google Patents. (1996). Process for preparing r-aminopropyl triethoxyl silane. CN1107853A.

-

ResearchGate. (2000). Synthesis of 3-aminopropyltriethoxysilane via catalytic hydrogenation of 2-cyanoethyltriethoxysilane. Retrieved from [Link]

-

ResearchGate. (1995). Hydrosilylation of allyl glycidyl ether with triethoxysilane. Retrieved from [Link]

- Google Patents. (1974). Gamma-aminopropyl-alkoxysilane prepn - from allylamine and hydrogen- chlorosilanes, with hydrosilylation of prod and alcoholysis. DE2408480A1.

-

ResearchGate. (2020). Synthesis of 3-aminopropyl(aminoalkoxy)trisiloxanes. Retrieved from [Link]

-

Scientific Research Publishing. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8, 1-17. Retrieved from [Link]

-

Qualitas1998. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. Retrieved from [Link]

-

SpectraBase. (n.d.). (3-Aminopropyl)triethoxysilane. Retrieved from [Link]

-

Amazon AWS. (2024). sia0614.0 - this compound, 95% Safety Data Sheet. Retrieved from [Link]

-

Gelest, Inc. (n.d.). 3-AMINOPROPYLMETHYLBIS(TRIMETHYLSILOXY)SILANE. Retrieved from [Link]

-

PubMed. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]

- Google Patents. (2014). Method for preparing 3-aminopropyl triethoxy silane hydrolysate. CN102897765B.

-

NIST WebBook. (n.d.). N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C18H41NO9Si). Retrieved from [Link]

Sources

- 1. qualitas1998.net [qualitas1998.net]

- 2. 3-Aminopropyltrimethoxysilane synthesis - chemicalbook [chemicalbook.com]

- 3. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]

- 4. gelest.com [gelest.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. spectrabase.com [spectrabase.com]

physical and chemical specifications of 3-aminopropyltris(methoxyethoxyethoxy)silane

An In-depth Technical Guide to 3-aminopropyltris(methoxyethoxyethoxy)silane

Authored by a Senior Application Scientist

Introduction: Bridging Material Worlds

In the realm of materials science and biotechnology, the ability to create stable, functional interfaces between disparate materials—such as inorganic substrates and organic molecules—is paramount. This compound, a member of the organofunctional silane family, stands out as a uniquely versatile molecular bridge. Its distinct architecture, featuring a reactive primary amine and a trifunctional silyl ether, enables its critical role as a surface modifier and adhesion promoter.

This guide provides a comprehensive overview of the core . We will delve into its fundamental properties, reactivity, and established protocols, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its capabilities in surface functionalization, bioconjugation, and composite material formulation.

Core Chemical Identity

To effectively utilize this silane, a clear understanding of its fundamental identity is essential.

-

Chemical Name : this compound

-

Synonyms : 3-[Tris[2-(2-methoxyethoxy)ethoxy]silyl]propan-1-amine, (3-AMINOPROPYL)TRIS[2-(2-METHOXYETHOXY)ETHOXY]SILANE[1][]

-

Chemical Family : Organosilane[4]

Physicochemical Specifications

The performance of this compound in any application is dictated by its physical and chemical properties. These specifications are summarized below for ease of reference.

| Property | Value | Source(s) |

| Appearance | Colorless, transparent liquid | [4] |

| Purity | ≥95% | [4] |

| Molecular Weight | 443.6 g/mol | [1] |

| Density | 1.066 g/mL | [1][] |

| Flash Point | 68 °C | [1] |

| Physical State | Liquid | [4] |

| Solubility | Reacts with water. Soluble in alcohols and hydrocarbons. | [4][6] |

The Chemistry of Functionalization: Reactivity and Stability

The utility of this compound stems from its dual reactivity. The tris(methoxyethoxyethoxy)silyl head engages with inorganic surfaces, while the aminopropyl tail provides a reactive handle for coupling organic molecules.

Hydrolysis and Condensation: The Foundation of Surface Binding

The core mechanism of action involves a two-step process. First, in the presence of water, the methoxyethoxyethoxy groups hydrolyze to form reactive silanol (Si-OH) intermediates. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica, and metal oxides, forming stable, covalent siloxane (Si-O-Substrate) bonds. This process creates a durable, chemically-grafted monolayer on the substrate.

It is this reaction that underpins its function as a coupling agent, effectively "priming" inorganic surfaces for further functionalization or improved adhesion to polymers.[7] The molecule is stable when stored in sealed containers but will readily react with moisture in the air or in solvents.[3]

Caption: Silane acting as a molecular bridge between materials.

Platform for Bioconjugation

Surfaces functionalized with this aminosilane are routinely used to create microarrays, diagnostic slides, and functionalized nanoparticles. The surface amine groups serve as attachment points for crosslinkers that can then bind to biomolecules, effectively immobilizing them for analysis or targeted delivery. [8]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to the following guidelines is mandatory.

-

Hazard Identification : This compound is a combustible liquid that causes serious eye irritation and skin irritation. [3][4]May cause respiratory tract irritation if inhaled. [3]* Personal Protective Equipment (PPE) : Always wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. [4]* Handling : Avoid all contact with eyes, skin, and clothing. Do not breathe vapor or mist. Keep away from heat, sparks, and open flames. [3]* Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers. The material is moisture-sensitive. [3]

Experimental Protocol: Silanization of Glass Surfaces

This protocol provides a validated, step-by-step methodology for functionalizing a glass or silica surface with amine groups.

Objective : To create a covalently-bound, amine-functionalized monolayer on a glass substrate.

Materials :

-

This compound

-

Anhydrous Toluene or Acetone (solvent)

-

Glass slides or silica wafers

-

Piranha solution (use with extreme caution) or laboratory-grade detergent

-

Nitrogen gas stream

-

Oven

Methodology :

-

Surface Cleaning (Critical Step) :

-

Thoroughly clean glass slides by sonicating in a 2% detergent solution for 15 minutes, followed by extensive rinsing with deionized water.

-

For atomically clean surfaces, immerse slides in Piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 30 minutes. (CAUTION: Piranha is extremely corrosive and reactive. Use appropriate PPE and work in a fume hood).

-

Rinse extensively with deionized water and dry under a stream of nitrogen.

-

Activate the surface by drying in an oven at 110°C for 1 hour to ensure a high density of surface hydroxyl groups.

-

-

Silanization Solution Preparation :

-

In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. For example, add 2 mL of silane to 98 mL of anhydrous toluene. The use of an anhydrous solvent is crucial to prevent premature hydrolysis and polymerization in the solution.

-

-

Surface Functionalization :

-

Immerse the clean, dry slides into the silanization solution for 30-60 minutes at room temperature.

-

Agitation is not strictly necessary but can promote a more uniform coating.

-

-

Rinsing and Curing :

-

Remove the slides from the solution and rinse thoroughly with fresh toluene to remove any non-covalently bound silane.

-

Dry the slides under a gentle stream of nitrogen.

-

To complete the condensation and cross-linking of the silane layer, cure the slides in an oven at 110°C for 30-60 minutes.

-

-

Final Wash and Storage :

-

Perform a final rinse with toluene or acetone, followed by drying with nitrogen.

-

The amine-functionalized slides are now ready for use in subsequent conjugation steps. They can be stored in a desiccator for short-term storage.

-

Caption: Experimental workflow for surface aminosilanization.

References

- Hengda Chemical. (n.d.). 3-Aminopropyltrimethoxysilane.

- Gelest, Inc. (2015). Safety Data Sheet: this compound, 95%.

- Gelest, Inc. (2024). Safety Data Sheet: this compound, 95%. Amazon S3.

- ChemicalBook. (2019). Applications of 3-Aminopropyltriethoxysilane.

- Echemi. (n.d.). This compound Safety Data Sheets.

- Alfa Chemistry. (n.d.). CAS 87794-64-7 this compound.

- Thermo Fisher Scientific. (n.d.). 3-Aminopropyltriethoxysilane Protocol.

- Gelest, Inc. (n.d.). 3-AMINOPROPYLDIMETHYLETHOXYSILANE.

- Sigma-Aldrich. (2014). Safety Data Sheet: 3-Aminopropyltriethoxysilane.

- Sigma-Aldrich. (2025). Safety Data Sheet: Triethoxy(3-aminopropyl)silane.

- Gelest, Inc. (n.d.). 3-AMINOPROPYLTRIETHOXYSILANE.

- Wikipedia. (n.d.). (3-Aminopropyl)triethoxysilane.

- Fluka. (2012). Material Safety Data Sheet: 3-Aminopropyltriethoxysilane.

- PubChem. (n.d.). Aminopropyltrimethoxysilane.

- NIST. (n.d.). N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane. NIST Chemistry WebBook.

- The Good Scents Company. (n.d.). 3-aminopropyl triethoxysilane.

- ResearchGate. (n.d.). FTIR spectra characteristic peaks data of 3-aminopropyl triethoxysilane (APTES).

- ChemicalBook. (n.d.). 3-Aminopropyltriethoxysilane(919-30-2) 1H NMR spectrum.

- Wiley Science Solutions. (n.d.). This compound - 13C NMR.

- SpectraBase. (n.d.). This compound.

- Daken Chemical. (n.d.). CAS NO.87794-64-7 3-Aminopropyl Tris(Methoxyethoxyethoxy)Silane.

- ResearchGate. (2017). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.

- PubChemLite. (n.d.). This compound (C18H41NO9Si).

- BenchChem. (2025). Application Notes and Protocols for Surface Modification of Silica with 3-aminopropylsilatrane.

- Google Patents. (n.d.). CN102897765A - Method for preparing 3-aminopropyl triethoxy silane hydrolysate.

- ResearchGate. (2025). Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability.

- Ataman Kimya. (n.d.). AMINO PROPYL TRIETHOXY SILANE.

- ResearchGate. (n.d.). Morphological optimization and (3-aminopropyl) trimethoxy silane surface modification of Y3Al5O12:Pr nanoscintillator for biomedical applications.

- Google Patents. (n.d.). CN102897765B - Method for preparing 3-aminopropyl triethoxy silane hydrolysate.

- SpectraBase. (n.d.). (3-Aminopropyl)triethoxysilane - FTIR Spectrum.

- BOC Sciences. (n.d.). CAS 87794-64-7 this compound.

- BenchChem. (2025). A Comparative Guide to Surface Modification: Trimethoxy(propyl)silane vs. (3-aminopropyl)triethoxysilane.

- Google Patents. (n.d.). EP0403706A2 - Process for preparing amino-propyl silanes.

- ResearchGate. (n.d.). New peaks observed in the FTIR spectrum of vinyltriethoxysilane treated LDPE.

- Google Patents. (n.d.). CN105669739A - Synthesis method of aminopropyl triethoxysilane.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. gelest.com [gelest.com]

- 5. PubChemLite - this compound (C18H41NO9Si) [pubchemlite.lcsb.uni.lu]

- 6. 3-aminopropyl triethoxysilane, 919-30-2 [thegoodscentscompany.com]

- 7. 3-AMINOPROPYLTRIETHOXYSILANE - Gelest, Inc. [gelest.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

A Senior Application Scientist's Guide to Surface Modification with Amino-Terminated Silanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Art and Science of Surface Functionalization

In the realm of materials science, particularly within the biomedical and drug development sectors, the surface is everything. It is the primary interface where a material interacts with its biological environment, dictating outcomes from biocompatibility and cellular adhesion to the efficacy of a diagnostic sensor. The ability to precisely engineer these surfaces at the molecular level is not merely an academic exercise; it is a critical enabler of next-generation medical devices, targeted drug delivery systems, and advanced research tools.

Among the myriad of surface modification techniques, the use of amino-terminated silanes stands out for its versatility, robustness, and relative simplicity. These remarkable bifunctional molecules act as molecular bridges, covalently linking inorganic substrates like glass, silica, and metal oxides to a world of organic and biological functionality. This guide is born from years of field experience, designed to move beyond simplistic protocols and delve into the fundamental principles that govern successful and reproducible surface functionalization with aminosilanes. Here, we will not only discuss the "how" but, more importantly, the "why," providing you with the scientific rationale to troubleshoot, innovate, and master this powerful technology.

The Fundamental Chemistry of Aminosilanes: A Tale of Two Ends

Organofunctional silanes, at their core, are hybrid molecules possessing a dual nature.[1] Their general structure, R-(CH₂)n-Si-(OX)₃, consists of an organofunctional group ("R")—in our case, an amine (e.g., -NH₂)—and hydrolyzable alkoxy groups (e.g., methoxy -OCH₃ or ethoxy -OC₂H₅) attached to a silicon atom.[1][2] This structure is the key to their utility as coupling agents.

The process of surface modification, or silanization, is a two-stage reaction mechanism that begins in solution and culminates in a covalently bound layer on the substrate.[3][4]

Step 1: Hydrolysis - Awakening the Silane

In the presence of water, the alkoxy groups of the silane undergo hydrolysis to form reactive silanol groups (Si-OH), with alcohol as a byproduct.[3][5]

-

Reaction: R-Si(OR')₃ + 3H₂O → R-Si(OH)₃ + 3R'OH

This step is critical and its rate is influenced by pH. For aminosilanes, the terminal amine group can act as an internal base catalyst, accelerating the hydrolysis process.[5][6] This self-catalysis means aminosilanes often hydrolyze and condense rapidly upon exposure to moisture.[6][7][8]

Step 2: Condensation - Building the Network

Once formed, the silanols are highly reactive and can condense in two ways:

-

Intermolecular Condensation: Silanols can react with each other to form stable siloxane bonds (Si-O-Si), creating oligomers in the solution and ultimately a cross-linked network on the surface.[4][9]

-

Surface Condensation: More importantly, the silanols react with hydroxyl groups (-OH) present on the surface of inorganic substrates like silica or glass, forming covalent siloxane bonds that anchor the silane to the surface.[3][10]

This dual condensation process results in a durable, functionalized surface where the amino groups are oriented away from the substrate, ready for subsequent molecular conjugation.[3][11]

Figure 1: The two-stage process of aminosilane surface modification.

Choosing Your Weapon: A Comparative Look at Common Aminosilanes

The choice of aminosilane is a critical decision that impacts the stability, density, and reactivity of the final surface. While (3-aminopropyl)triethoxysilane (APTES) is the most widely used, its properties should be carefully considered against other options.[12][13]

| Silane | Structure | Key Characteristics |

| (3-aminopropyl)triethoxysilane (APTES) | NH₂(CH₂)₃Si(OC₂H₅)₃ | The industry workhorse. Readily available and extensively documented. However, the short propyl chain can lead to intramolecular amine catalysis of siloxane bond hydrolysis, reducing long-term stability in aqueous environments.[12][14][15] |

| (3-aminopropyl)trimethoxysilane (APTMS) | NH₂(CH₂)₃Si(OCH₃)₃ | Similar to APTES but with methoxy groups, which hydrolyze faster. Also exhibits limited hydrolytic stability due to the short alkyl chain.[12][13] |

| (11-aminoundecyl)triethoxysilane (AUTES) | NH₂(CH₂)₁₁Si(OC₂H₅)₃ | The long undecyl chain provides a more hydrophobic and ordered monolayer, which can enhance hydrolytic stability by sterically hindering water access to the siloxane bonds at the substrate interface.[5][16] |

| N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) | NH₂(CH₂)₆NH(CH₂)Si(OC₂H₅)₃ | The longer alkyl chain between the amine and the silicon atom minimizes the amine-catalyzed hydrolysis, leading to significantly more stable layers in aqueous media compared to APTES.[13][14][15] This makes it a superior choice for applications requiring long-term performance in biological buffers. |

The Deposition Process: Solution vs. Vapor Phase

The method by which the aminosilane is delivered to the substrate profoundly affects the quality of the resulting layer. The two primary methods are solution-phase and vapor-phase deposition.[17][18]

Solution-Phase Deposition

This is the most common and accessible method, involving the immersion of the substrate in a solution of the aminosilane.

Causality Behind the Choices:

-

Solvent: Anhydrous toluene is a classic choice as it minimizes uncontrolled silane polymerization in the bulk solution.[14][17] However, aqueous solutions (e.g., in ethanol/water mixtures) can also be used, though they require careful control to prevent excessive aggregation.[17][19]

-

Concentration: Typically, a low concentration (1-5% v/v) is used.[20] Higher concentrations can lead to the formation of thick, non-uniform multilayers that are prone to delamination.[21]

-

Temperature & Time: Elevated temperatures (e.g., 70-90°C) can accelerate the covalent bonding to the surface, resulting in denser and more hydrolytically stable films.[14][22] Reaction times can vary from minutes to several hours.[20][21]

Vapor-Phase Deposition

In this method, the substrate is exposed to vaporized aminosilane in a controlled environment (e.g., a vacuum oven).

Advantages & Rationale:

-

Monolayer Control: Vapor-phase deposition is less prone to forming aggregates and multilayers, making it the preferred method for creating highly uniform and smooth monolayers.[17][20][23]

-

Reproducibility: The process can be more reproducible as it is less sensitive to trace amounts of water in the solvent.[20][23] The reaction is driven by the trace water already adsorbed on the substrate surface.

-

Cleanliness: It avoids the use of solvents which might be incompatible with pre-patterned or delicate substrates.[20]

Comparative Summary:

| Feature | Solution-Phase Deposition | Vapor-Phase Deposition |

| Film Uniformity | Variable; prone to multilayers and aggregation.[20] | Excellent; typically yields smooth monolayers.[17][23] |

| Process Control | Sensitive to solvent purity, water content, and concentration. | More reproducible and less sensitive to reagent purity.[20] |

| Complexity | Simpler setup, can be done in standard lab beakers. | Requires specialized equipment (vacuum oven, desiccator). |

| Best For | Bulk functionalization, applications where a monolayer is not strictly required. | Creating high-quality, uniform surfaces for biosensors, microarrays.[18][21] |

Self-Validating Protocols: A Step-by-Step Workflow

A robust surface modification protocol is a self-validating system. Each step is designed to ensure the success of the next, with built-in quality control.

Figure 2: Experimental workflow for amino-silanization.

Detailed Experimental Protocol: Solution-Phase Deposition of APTES on Glass

-

Substrate Cleaning and Activation (Critical Step):

-

Objective: To remove organic contaminants and to generate a high density of surface hydroxyl (-OH) groups.

-

Procedure:

-

Sonicate glass slides in a solution of 2% (w/v) SDS (sodium dodecyl sulfate) for 15 minutes.

-

Rinse thoroughly with deionized (DI) water.

-

Immerse slides in "Piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

After 30 minutes, carefully remove and rinse extensively with DI water.

-

Dry the slides under a stream of nitrogen and use immediately. A properly activated surface should be completely hydrophilic (water should sheet off).

-

-

-

Silanization:

-

Objective: To deposit a layer of aminosilane onto the activated surface.

-

Procedure:

-

Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container under a nitrogen or argon atmosphere to minimize water contamination.

-

Immerse the clean, dry slides in the APTES solution.

-

Incubate for 1-2 hours at room temperature or 30-60 minutes at 70°C.[21]

-

-

-

Post-Deposition Curing:

-

Objective: To drive the condensation reaction, promoting covalent bonding to the substrate and cross-linking within the silane layer.

-

Procedure:

-

-

Rinsing and Sonication:

-

Objective: To remove any non-covalently bound (physisorbed) silane multilayers.

-

Procedure:

-

Sonicate the cured slides in toluene for 5-10 minutes.

-

Sonicate in ethanol or isopropanol for 5-10 minutes.

-

Rinse with DI water and dry with nitrogen.

-

-

Validation and Characterization: Did It Work?

Trust, but verify. Characterization is non-negotiable for confirming the success and quality of your surface modification.

Water Contact Angle Goniometry

-

Principle: This technique measures the angle a water droplet makes with the surface, providing a rapid assessment of surface hydrophobicity/hydrophilicity.[26][27][28]

-

Interpretation:

-

Clean Glass: A fully activated, clean glass surface will be highly hydrophilic, with a contact angle <10°.[26]

-

Aminosilane-Coated Surface: A successful aminosilane coating will render the surface more hydrophobic, with a typical contact angle between 40° and 70°, depending on the silane and layer quality.[17][29] A very high contact angle (>90°) might indicate a disordered, thick polymer layer, while a very low angle suggests incomplete coverage.

-

| Surface Condition | Expected Water Contact Angle (θ) | Indication |

| Uncleaned Glass | 20° - 40° | Organic contamination present. |

| Piranha-Cleaned Glass | < 10° | Activated, hydrophilic surface with high -OH density. |

| High-Quality APTES Layer | 50° - 70° | Successful, relatively uniform amine functionalization.[17] |

| Poor Quality/Multilayer | > 75° or highly variable | Excessive polymerization, non-uniform coverage, or loosely bound silane.[20] |

X-ray Photoelectron Spectroscopy (XPS)

-

Principle: XPS is a surface-sensitive technique that provides elemental composition and chemical state information of the top 5-10 nm of a surface.[30]

-

Interpretation:

-

Elemental Survey: A successful coating will show the appearance of Nitrogen (N 1s) and an increase in the Carbon (C 1s) signal relative to the Silicon (Si 2p) and Oxygen (O 1s) from the substrate.[30][31][32]

-

High-Resolution Scans: The N 1s spectrum can be resolved into components corresponding to free amine groups (-NH₂) around 399.2 eV and protonated amines (-NH₃⁺) at higher binding energies (~401.0 eV).[30]

-

Quantification of Surface Amine Groups

For applications in drug development and biosensing, knowing the density of reactive amine groups is crucial.[11][33] Several methods exist, including colorimetric assays like the ninhydrin or 4-nitrobenzaldehyde assays, which provide a quantitative measure of accessible amine groups on the surface.[34][35] These assays can be compared against total amine content determined by more advanced techniques like quantitative NMR after particle dissolution.[34][35][36]

Stability and Degradation: The Achilles' Heel of Aminosilanes

The long-term performance of a functionalized surface is dictated by its stability, particularly in the aqueous environments common in biological applications.[12] The primary degradation mechanism is the hydrolysis of the Si-O-Si bonds, both at the substrate interface and within the cross-linked silane layer.[14][37]

As previously mentioned, short-chain aminosilanes like APTES are susceptible to amine-catalyzed hydrolysis.[14][15] This degradation can be mitigated by:

-

Choosing a more stable silane: Using long-chain aminosilanes like AHAMTES can dramatically improve hydrolytic stability.[13][14]

-

Optimizing Curing: Proper thermal curing promotes the formation of a dense, highly cross-linked siloxane network that is more resistant to water penetration.[22][38]

-

Controlling Deposition: Preparing dense, well-ordered monolayers via vapor deposition can enhance stability compared to disordered multilayers formed in solution.[14][23]

Applications in Drug Development and Biomedical Research

The true power of amino-functionalized surfaces lies in their ability to serve as a platform for the covalent immobilization of biomolecules. The primary amine group is a versatile chemical handle for a variety of conjugation chemistries.

-

Biosensors and Microarrays: Amine-terminated surfaces are fundamental for the covalent attachment of antibodies, enzymes, or nucleic acid probes for diagnostic applications.[3][21][39]

-

Drug Delivery: Nanoparticles (e.g., silica or iron oxide) are often coated with aminosilanes to provide a functional surface for attaching targeting ligands or loading therapeutic agents.[40][41]

-

Cell Culture and Tissue Engineering: Modifying the surface of cell culture substrates with aminosilanes can alter surface charge and wettability, influencing protein adsorption and subsequent cell adhesion and growth.[42]

-

Antimicrobial Surfaces: The positive charge of protonated amine groups can impart some antimicrobial properties, and they also serve as an anchor point for covalently attaching more potent antimicrobial peptides or polymers.[42][43]

Conclusion: A Foundation for Innovation

Mastering surface modification with amino-terminated silanes is a foundational skill for any scientist working at the interface of materials and biology. By understanding the underlying chemistry of hydrolysis and condensation, making informed choices about silane structure and deposition method, and rigorously validating the outcome, you can create robust and reliable functional surfaces. This guide provides the scientific framework to not only execute these protocols with confidence but also to innovate—to tailor surfaces for the unique and demanding challenges of modern drug development and biomedical research.

References

-

Title: Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Source: Nanoscale Advances (RSC Publishing). URL: [Link]

-

Title: A Multi-Method Approach for the Quantification of Surface Amine Groups on Silica Nanoparticles. Source: ResearchGate. URL: [Link]

-

Title: How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Source: PMC - NIH. URL: [Link]

-

Title: Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Source: ACS Publications. URL: [Link]

-

Title: Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. Source: PMC - NIH. URL: [Link]

-

Title: Influence of Temperature on Aminosilane Thin Films Deposited on Aluminium Substrates: A Study by Surface Analysis. Source: University of Surrey Open Research repository. URL: [Link]

-

Title: Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces. Source: ResearchGate. URL: [Link]

-

Title: Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Source: PubMed. URL: [Link]

-

Title: Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. Source: PubMed. URL: [Link]

-

Title: Surface Modification with APTES: Improving Material Properties. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Surface Modification with 3-Aminopropyltriethoxysilane: Enhancing Material Properties. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: AFM and XPS Study of Aminosilanes on Si. Source: Wiley Analytical Science. URL: [Link]

-

Title: Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability. Source: ACS Publications. URL: [Link]

-

Title: Contact angle measurements. (A) aminosliane-modified glass coverslip... Source: ResearchGate. URL: [Link]

-

Title: XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer. Source: ResearchGate. URL: [Link]

-

Title: Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. Source: NIH. URL: [Link]

-

Title: Preparation of (3-Aminopropyl)triethoxysilane-Modified Silica Particles with Tunable Isoelectric Point. Source: ACS Publications. URL: [Link]

-

Title: Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces. Source: IDA. URL: [Link]

-

Title: Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures. Source: ACS Publications. URL: [Link]

-

Title: Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. Source: DTIC. URL: [Link]

-

Title: How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Source: Langmuir. URL: [Link]

-

Title: XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Source: UniCA IRIS. URL: [Link]

-

Title: Hydrolysis and condensation of silanes in aqueous solutions. Source: Semantic Scholar. URL: [Link]

-

Title: Surface Modification with Amino Silanes: A Key to Material Innovation. Source: Unknown. URL: [Link]

-

Title: XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Source: MDPI. URL: [Link]

-

Title: Which method is better for the silanization of glass beads? Liquid phase or vapor-phase deposition? Why? Source: ResearchGate. URL: [Link]

-

Title: Reproducibility and stability of silane layers in nanoconfined electrochemical systems. Source: RSC Publishing. URL: [Link]

-

Title: Influence of Temperature on Aminosilane Thin Films Deposited on Aluminium Substrates: A Study by Surface Analysis. Source: ResearchGate. URL: [Link]

-

Title: Silane coatings of metallic biomaterials for biomedical implants: A preliminary review. Source: Wiley Online Library. URL: [Link]

-

Title: XPS and AFM characterization of aminosilanes with different numbers of bonding sites on a silicon wafer. Source: Ask this paper | Bohrium. URL: [Link]

-

Title: Amino Silane High Positive Charge Layers: A Stable and Durable Alternative Based on Electrostatic Interactions for Titanium Applications, Combining Antimicrobial and Biological Properties. Source: PMC - PubMed Central. URL: [Link]

-

Title: Mechanism of condensation reaction between hydrolysed aminosilane and the surface of the unmodified support. Source: ResearchGate. URL: [Link]

-

Title: Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Source: ResearchGate. URL: [Link]

-

Title: Surface with antimicrobial activity obtained through silane coating with covalently bound polymyxin B. Source: ResearchGate. URL: [Link]

-

Title: Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. Source: Walsh Medical Media. URL: [Link]

-

Title: Surface Modification of Glass Slides with Aminosilanes for Microarray Use. Source: PubMed. URL: [Link]

-

Title: A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Source: PubMed Central. URL: [Link]

-

Title: High-Quality Amino Silanes for Adhesion & Surface Treatment. Source: Silico. URL: [Link]

-

Title: Hydrophobicity-Hydrophilicty and Silane Surface Modification. Source: Gelest, Inc. URL: [Link]

-

Title: Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption. Source: ACS Publications. URL: [Link]

-

Title: Contact angle – What is it and how do you measure it? Source: Biolin Scientific. URL: [Link]

-

Title: The Influence of the Curing Temperature on the Properties of Some Silane Films. Source: ResearchGate. URL: [Link]

-

Title: Contact Angle Measurements and Wettability. Source: Nanoscience Instruments. URL: [Link]

-

Title: The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. Source: MDPI. URL: [Link]

-

Title: Contact Angle Measurements for Surface Wettability and Surface Energy Analysis. Source: Anderson Materials Evaluation. URL: [Link]

Sources

- 1. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. silicorex.com [silicorex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. semanticscholar.org [semanticscholar.org]

- 8. gelest.com [gelest.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces [ida.mtholyoke.edu]

- 14. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. nbinno.com [nbinno.com]

- 17. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Research Portal [openresearch.surrey.ac.uk]

- 23. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. biolinchina.com [biolinchina.com]

- 27. nanoscience.com [nanoscience.com]

- 28. ossila.com [ossila.com]

- 29. researchgate.net [researchgate.net]

- 30. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 31. researchgate.net [researchgate.net]

- 32. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 35. pubs.acs.org [pubs.acs.org]

- 36. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. pubs.acs.org [pubs.acs.org]

- 38. mdpi.com [mdpi.com]

- 39. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. walshmedicalmedia.com [walshmedicalmedia.com]

- 42. Amino Silane High Positive Charge Layers: A Stable and Durable Alternative Based on Electrostatic Interactions for Titanium Applications, Combining Antimicrobial and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Aminopropyltris(methoxyethoxyethoxy)silane: A Versatile Tool for Advanced Surface Engineering

As a Senior Application Scientist, my focus extends beyond simply providing data; it is to empower fellow researchers with the foundational knowledge and practical insights needed to innovate. This guide addresses 3-aminopropyltris(methoxyethoxyethoxy)silane, a specialized organosilane coupling agent. We will move beyond its catalog data to explore its mechanistic behavior, strategic applications, and the robust protocols necessary for its successful implementation, particularly in the demanding fields of biomedical research and drug development.

Core Identity and Physicochemical Profile

This compound is distinguished from more common aminosilanes, like APTES (3-aminopropyltriethoxysilane), by its three long, flexible methoxyethoxyethoxy chains. These chains, which are essentially short segments of polyethylene glycol (PEG), impart unique properties of hydrophilicity, flexibility, and steric hindrance that are highly sought after in biological applications.

Below is a summary of its key quantitative data:

| Property | Value |

| CAS Number | 87794-64-7[1][2][3][4] |

| Molecular Formula | C18H41NO9Si[1][2] |

| Molecular Weight | 443.61 g/mol [2] |

| Appearance | Liquid[2][3] |

| Density | 1.066 g/mL[1][] |

| Refractive Index | 1.448 (@ 20°C)[2] |

| Flash Point | 68 °C (154 °F)[1][6] |